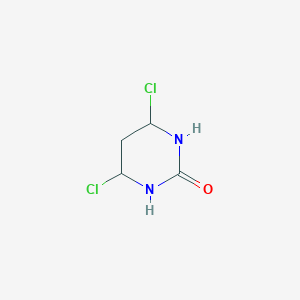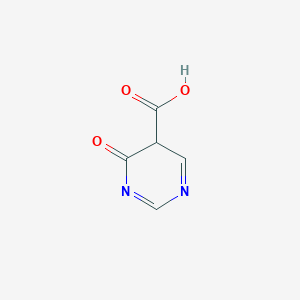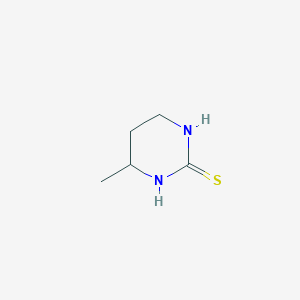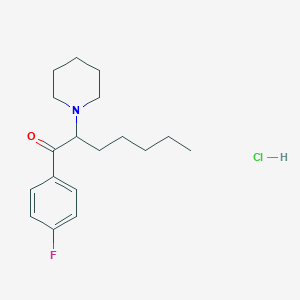
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 8-cyclopentylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield various analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and bases like potassium carbonate are typical reagents
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a reference compound in the study of xanthine derivatives.
Biology: Investigated for its role in modulating adenosine receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in conditions like cardiac arrhythmias, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research .
Wirkmechanismus
The compound exerts its effects by selectively binding to the A1 adenosine receptor, thereby blocking the action of adenosine. This inhibition affects various signaling pathways, leading to changes in cellular activities such as neurotransmitter release, heart rate regulation, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-cyclopentyl-1,3-dimethylxanthine: Another xanthine derivative with similar adenosine receptor antagonistic properties
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases
Uniqueness
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione is unique due to its high selectivity and potency for the A1 adenosine receptor, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H23N4O2+ |
|---|---|
Molekulargewicht |
303.38 g/mol |
IUPAC-Name |
8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C16H23N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3/q+1 |
InChI-Schlüssel |
RMMDZNPPXLAONO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


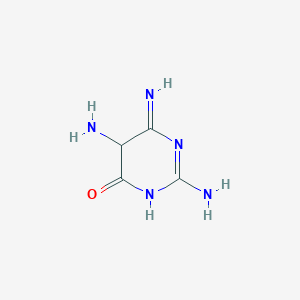

![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)
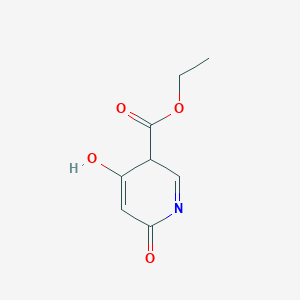
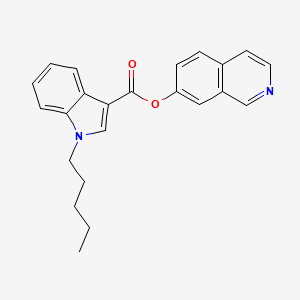
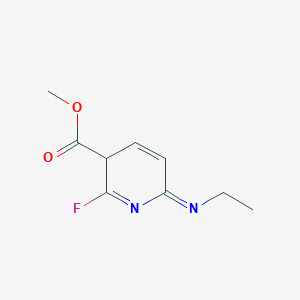
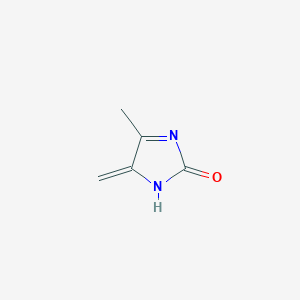
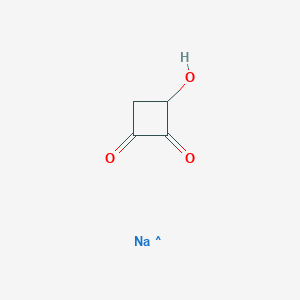
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)
